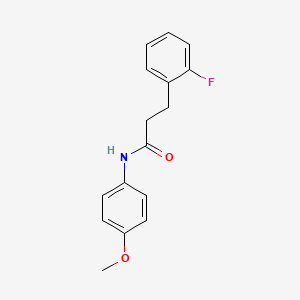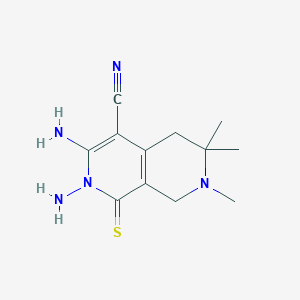![molecular formula C13H16N2O6S B5702605 methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. MNPS is a piperidine-based organic compound that contains a nitrophenylsulfonyl group, which makes it a versatile molecule for various applications.
Mécanisme D'action
The mechanism of action of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is not well understood. However, it is believed that methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate exerts its bioactivity by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the activity of chitin synthase, which is an enzyme that is essential for the growth and survival of fungi.
Biochemical and Physiological Effects:
methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells, fungi, and bacteria. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have low toxicity and does not exhibit any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a versatile molecule that can be used for the synthesis of various bioactive molecules. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have low toxicity and does not exhibit any significant side effects. However, methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has some limitations for use in lab experiments. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a relatively expensive molecule, and the synthesis process is complex and time-consuming.
Orientations Futures
There are several future directions for the use of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate in scientific research. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can be used as a building block for the synthesis of new bioactive molecules. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can also be used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can be used in the development of new diagnostic tools for the detection of cancer and other diseases. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can also be used in the development of new materials for various applications, such as drug delivery and tissue engineering.
Conclusion:
In conclusion, methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a piperidine-based organic compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit antitumor, antifungal, and antibacterial properties. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments, but it also has some limitations. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several future directions for use in scientific research, including the development of new bioactive molecules, drugs, diagnostic tools, and materials.
Méthodes De Synthèse
The synthesis of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate involves a multistep reaction process that requires the use of various chemical reagents. The first step involves the reaction of piperidine with methyl chloroformate to form methyl 4-piperidinecarboxylate. This intermediate product is then reacted with 2-nitrobenzenesulfonyl chloride to form methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate. The final product is then purified using column chromatography to obtain a pure form of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively used in scientific research due to its potential as a bioactive molecule. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit antitumor, antifungal, and antibacterial properties. It has also been used as a building block for the synthesis of various bioactive molecules. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections.
Propriétés
IUPAC Name |
methyl 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-21-13(16)10-6-8-14(9-7-10)22(19,20)12-5-3-2-4-11(12)15(17)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUCUYCCMFGOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)


![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)


![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)

![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)